![molecular formula C14H20N2O4 B2852093 1-(2,3,4-Trimethoxybenzoyl)piperazine CAS No. 93896-51-6](/img/structure/B2852093.png)
1-(2,3,4-Trimethoxybenzoyl)piperazine
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Overview
Description
“1-(2,3,4-Trimethoxybenzoyl)piperazine” is a chemical compound that can be used as a building block in the synthesis of various derivatives . It has a molecular weight of 280.32 .
Molecular Structure Analysis
The InChI code for “1-(2,3,4-Trimethoxybenzoyl)piperazine” is1S/C14H20N2O4/c1-18-11-5-4-10 (12 (19-2)13 (11)20-3)14 (17)16-8-6-15-7-9-16/h4-5,15H,6-9H2,1-3H3
. This indicates the presence of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms in the molecule.
Scientific Research Applications
Chemical Biology Probes
In chemical biology, this compound is used to synthesize probes that can selectively bind to specific proteins or nucleic acids. These probes are essential tools for understanding cellular processes and identifying potential drug targets.
Each of these applications demonstrates the versatility of 1-(2,3,4-Trimethoxybenzoyl)piperazine in scientific research, contributing to advancements in medicine and biology . The compound’s ability to be a building block for various biologically active derivatives underlines its importance in drug discovery and development.
Safety And Hazards
properties
IUPAC Name |
piperazin-1-yl-(2,3,4-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-18-11-5-4-10(12(19-2)13(11)20-3)14(17)16-8-6-15-7-9-16/h4-5,15H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGDCVBOCSMOCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCNCC2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3,4-Trimethoxybenzoyl)piperazine |
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